molecular formula C18H12N3O7P B3370099 Tris(m-nitrophenyl)phosphine oxide CAS No. 31638-89-8

Tris(m-nitrophenyl)phosphine oxide

Cat. No.: B3370099
CAS No.: 31638-89-8
M. Wt: 413.3 g/mol
InChI Key: FWOBSCMZCLNISM-UHFFFAOYSA-N
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Description

Tris(m-nitrophenyl)phosphine oxide is a useful research compound. Its molecular formula is C18H12N3O7P and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(m-nitrophenyl)phosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(m-nitrophenyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(m-nitrophenyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bis(3-nitrophenyl)phosphoryl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N3O7P/c22-19(23)13-4-1-7-16(10-13)29(28,17-8-2-5-14(11-17)20(24)25)18-9-3-6-15(12-18)21(26)27/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOBSCMZCLNISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N3O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021703
Record name Tris(m-nitrophenyl)phosphine oxide
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Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31638-89-8
Record name Tris(3-nitrophenyl)phosphine oxide
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Record name TRIS(M-NITROPHENYL)PHOSPHINE OXIDE
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Tris(m-nitrophenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize tris(m-nitrophenyl)phosphine oxide. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural outlines but also the underlying scientific principles and data interpretation strategies. Given the limited availability of direct experimental spectra for this specific compound, this guide will leverage data from analogous structures and predictive methodologies to provide a comprehensive analytical framework.

Introduction: The Molecular Profile of Tris(m-nitrophenyl)phosphine oxide

Tris(m-nitrophenyl)phosphine oxide, with the chemical formula C₁₈H₁₂N₃O₇P, is an organophosphorus compound of interest in various chemical research domains.[1][2][3][4] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three meta-substituted nitrophenyl rings, dictates its unique chemical and physical properties. Spectroscopic analysis is fundamental to confirming its identity, purity, and structural integrity. This guide will delve into the primary spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Molecular Identifiers:

Property Value
CAS Number 31638-89-8[1][2][3]
Molecular Formula C₁₈H₁₂N₃O₇P[1][2][3][4]

| Molecular Weight | 413.28 g/mol [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tris(m-nitrophenyl)phosphine oxide, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecular framework.

The Scientific Rationale

The choice of NMR experiments is dictated by the nuclei present in the molecule and the information required.

  • ¹H NMR provides information about the number, environment, and connectivity of protons.

  • ¹³C NMR reveals the carbon skeleton of the molecule.

  • ³¹P NMR is highly specific to the phosphorus environment and is crucial for characterizing organophosphorus compounds.[5]

Experimental Protocol: A Self-Validating Approach

The following protocol is a generalized yet robust method for acquiring high-quality NMR data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of tris(m-nitrophenyl)phosphine oxide.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and its transparency in the spectral regions of interest.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and any other relevant regions, and a relaxation delay that allows for quantitative integration if needed.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.

  • ³¹P NMR: A proton-decoupled ³¹P experiment provides a simplified spectrum, often showing a single peak for this molecule.[5] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[7]

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR Insert into Spectrometer C13_NMR ¹³C NMR transfer->C13_NMR Insert into Spectrometer P31_NMR ³¹P NMR transfer->P31_NMR Insert into Spectrometer process Fourier Transform, Phase & Baseline Correction H1_NMR->process C13_NMR->process P31_NMR->process analyze Chemical Shift, Coupling, & Integration Analysis process->analyze IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_choice Choose Method kbr KBr Pellet prep_choice->kbr atr ATR prep_choice->atr background Record Background Spectrum kbr->background Place in Spectrometer atr->background Place in Spectrometer sample_spec Record Sample Spectrum background->sample_spec analyze Identify Characteristic Absorption Bands sample_spec->analyze

Caption: Workflow for IR spectroscopy analysis.

Predicted Spectroscopic Data and Interpretation

Table 2: Predicted IR Absorption Bands for Tris(m-nitrophenyl)phosphine oxide

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium-WeakAromatic C-H stretch
1580-1610MediumAromatic C=C stretch
1510-1550StrongAsymmetric NO₂ stretch
1340-1370StrongSymmetric NO₂ stretch
~1200StrongP=O stretch
1100-1120StrongP-C (Aryl) stretch
690-900StrongAromatic C-H out-of-plane bending

Interpretation Insights:

  • The strong absorption band around 1200 cm⁻¹ is highly characteristic of the P=O stretching vibration in phosphine oxides. [8]The exact position can be influenced by the electronic effects of the substituents on the phenyl rings.

  • The two strong bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups are definitive indicators of their presence.

  • The pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

The Scientific Rationale

In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can be used to deduce the structure of the molecule.

Experimental Protocol

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

Data Acquisition:

  • Introduce the sample solution into the ion source.

  • Acquire the mass spectrum over a relevant m/z range. For tris(m-nitrophenyl)phosphine oxide (MW = 413.28), a range of m/z 50-500 would be appropriate.

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Prepare Dilute Solution ionization Ionization dissolve->ionization Introduce into Ion Source separation Mass Analysis ionization->separation detection Detection separation->detection analyze Determine Molecular Ion Peak & Analyze Fragmentation detection->analyze

Caption: Workflow for mass spectrometry analysis.

Predicted Spectroscopic Data and Interpretation

Table 3: Predicted Mass Spectrometry Data for Tris(m-nitrophenyl)phosphine oxide

m/z ValueInterpretation
~413Molecular ion [M]⁺ or [M+H]⁺
~397Loss of oxygen [M-O]⁺
~291Loss of a nitrophenyl group [M-C₆H₄NO₂]⁺
~169Loss of two nitrophenyl groups [M-2(C₆H₄NO₂)]⁺
~122Nitrophenyl cation [C₆H₄NO₂]⁺

Interpretation Insights:

  • The most important peak to identify is the molecular ion peak, which confirms the molecular weight of the compound.

  • The fragmentation pattern will likely involve the loss of the nitro groups, the entire nitrophenyl rings, and the phosphoryl oxygen. The stability of the resulting fragments will determine the relative intensities of the peaks.

Conclusion: A Multi-faceted Approach to Characterization

References

  • Rubtsova, A. K., et al. (n.d.). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. SSRN. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Tris(m-nitrophenyl)phosphine oxide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Open PRAIRIE: South Dakota State University. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Available at: [Link]

  • GSRS. (n.d.). TRIS(M-NITROPHENYL)PHOSPHINE OXIDE. Available at: [Link]

  • MDPI. (2020, March 19). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Available at: [Link]

  • Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

Sources

Methodological & Application

Advanced Application Note: Tris(m-nitrophenyl)phosphine Oxide (TmNPPO) as a Host Material in Phosphorescent OLEDs

[1][2]

Executive Summary

This application note details the integration of Tris(m-nitrophenyl)phosphine oxide (TmNPPO) as an electron-transporting (n-type) host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

While standard phosphine oxides like DPEPO are ubiquitous for their high triplet energy, TmNPPO introduces strong electron-withdrawing nitro (

122"Quench-Verification" protocolCo-Host architecture strategy

Target Audience: Materials Scientists, Device Physicists, and R&D Engineers in Optoelectronics.

Molecular Architecture & Energetics

Structural Rationale

TmNPPO consists of a central phosphorus-oxygen (

12
  • The

    
     Core:  Acts as an conjugation break (insulator), confining the triplet excitons (
    
    
    ) to the individual phenyl rings, thereby maintaining a high triplet energy (
    
    
    eV).[2]
  • The Nitro (

    
    ) Groups:  Act as strong electron-withdrawing groups (EWGs). They stabilize the LUMO level, lowering the electron injection barrier from the cathode/ETL.
    
Energy Level Diagram (Graphviz)

The following diagram illustrates the energetic alignment of TmNPPO relative to standard reference materials.

EnergyLevelsVacuumVacuum Level (0 eV)Ir_LUMOIr(ppy)3 LUMO(-2.4 eV)TmNPPO_LUMOTmNPPO LUMO(-3.2 eV)TmNPPO_LUMO->Ir_LUMOEnergy Transfer(Dexter/Forster)TmNPPO_HOMOTmNPPO HOMO(-6.8 eV)Ir_HOMOIr(ppy)3 HOMO(-5.2 eV)TPBi_LUMOTPBi LUMO(-2.7 eV)TPBi_LUMO->TmNPPO_LUMOBarrier-FreeElectron Injection

Figure 1: Energy level alignment showing the deep LUMO of TmNPPO (-3.2 eV estimated) facilitating electron injection from TPBi, compared to the shallower LUMO of the dopant.[1][2]

Critical Pre-Fabrication Protocol: The "Quench-Check"[1][2]

Warning: Nitro groups are known fluorescence/phosphorescence quenchers via intersystem crossing to dark states.[2] Before full device fabrication, you must validate the radiative efficiency of the Host:Guest system.

Protocol A: Photoluminescence Quantum Yield (PLQY) Validation

Objective: Determine if TmNPPO quenches the specific dopant (e.g., Ir(ppy)3 or Ir(piq)2acac).

Materials:

  • Host: TmNPPO (Sublimed grade, >99.9%)[1][2]

  • Dopant: Ir(ppy)3 (Green) or Ir(piq)2acac (Red)[1][2]

  • Substrate: Quartz or Sapphire disks (1 inch)

Procedure:

  • Solution Prep: Prepare a 10 mg/mL solution of TmNPPO in Chlorobenzene.

  • Doping: Create three vials with dopant ratios: 5 wt%, 10 wt%, and 15 wt%.

  • Film Deposition: Spin-coat onto quartz substrates (1500 rpm, 60s) to achieve ~50 nm thickness.

  • Encapsulation: Encapsulate in a

    
     glovebox (Oxygen < 0.1 ppm) using UV-curable epoxy and a glass lid. Note: Phosphorescence is instantly quenched by Oxygen; encapsulation is non-negotiable for PLQY.[2]
    
  • Measurement: Measure PLQY using an integrating sphere setup.

    • Excitation: 325 nm (Host excitation) and 450 nm (Direct Dopant excitation).[1][2]

Pass/Fail Criteria:

  • PASS: PLQY > 60%. Proceed to Device Fabrication.

  • CAUTION: PLQY 30-60%.[1][2] Use Co-Host Strategy (See Section 5).

  • FAIL: PLQY < 30%. TmNPPO is quenching the emitter.[2] Use TmNPPO only as an Electron Transport Layer (ETL) or Hole Blocking Layer (HBL), not as a Host.[1][2]

Device Fabrication Protocol (Vacuum Deposition)[1][2]

Assuming the material passes the Quench-Check, follow this protocol for a standard Green PhOLED.

Materials Preparation
MaterialRoleSpecification
ITO Glass AnodePatterned,

HAT-CN HILSublimed, >99.9%
TAPC HTLHigh Hole Mobility
TmNPPO Host Sublimed, High Purity
Ir(ppy)3 EmitterGreen Phosphor
TPBi ETLElectron Transport
LiF / Al CathodeThermal Evaporation Grade
Fabrication Workflow
  • Substrate Cleaning:

    • Ultrasonic bath: Detergent (15 min)

      
       DI Water (15 min) 
      
      
      Acetone (15 min)
      
      
      IPA (15 min).[1][2]
    • UV-Ozone Treatment: 20 minutes immediately before loading into vacuum.[1][2]

  • Vacuum Chamber Setup:

    • Base Pressure:

      
       Torr.[1][2]
      
    • Rate Monitors: Calibrate tooling factors for TmNPPO specifically (density approx 1.3 g/cm³).

  • Layer Deposition (Sequential):

    • HIL: HAT-CN (10 nm) @ 0.5 Å/s.

    • HTL: TAPC (40 nm) @ 1.0 Å/s.

    • EML (Emissive Layer):

      • Co-deposition: TmNPPO and Ir(ppy)3.[2]

      • Rates: TmNPPO @ 1.0 Å/s | Dopant @ 0.1 Å/s (Target: 10% doping).[1][2]

      • Thickness: 30 nm.[2]

      • Critical Step: Monitor the rate stability of TmNPPO. Phosphine oxides can melt/decompose; ensure the crucible temperature is stable below decomposition point (

        
        ).[2]
        
    • ETL: TPBi (40 nm) @ 1.0 Å/s.

    • EIL: LiF (1 nm) @ 0.1 Å/s.

    • Cathode: Al (100 nm) @ 3.0 Å/s.[1][2]

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      ppm,
      
      
      ppm).[1][2]
    • Use getter-attached glass lids with UV-curable epoxy.[1][2]

Advanced Strategy: The Co-Host System

If TmNPPO exhibits mild quenching or charge imbalance (too electron-dominant), use a Co-Host (Exciplex) System .[1][2] This pairs the n-type TmNPPO with a p-type host.[1][2]

Mechanism:

  • p-Type Host (e.g., TCTA): Transports holes.[1][2]

  • n-Type Host (TmNPPO): Transports electrons.[1][2]

  • Recombination: Occurs at the interface or via Exciplex formation between TCTA and TmNPPO, followed by energy transfer to the dopant. This dilutes the concentration of nitro groups surrounding the emitter.

Recommended Ratio: TCTA : TmNPPO (1:[1][2]1) doped with Ir(ppy)3 (10%).[1][2]

Co-Host Workflow Diagram

CoHostAnodeAnode (+)HolesHoles (h+)Anode->HolesTCTAp-Host: TCTA(Hole Transport)Holes->TCTAExciplexExciplex State(TCTA:TmNPPO)*TCTA->ExciplexCombineTmNPPOn-Host: TmNPPO(Electron Transport)TmNPPO->ExciplexCombineDopantDopant Emission(Phosphorescence)Exciplex->DopantFRET / DexterEnergy TransferCathodeCathode (-)ElectronsElectrons (e-)Cathode->ElectronsElectrons->TmNPPO

Figure 2: Co-Host mechanism utilizing TmNPPO as the electron transporter in a bipolar mixed-host system.[1][2]

Characterization & Data Reporting

When reporting results for TmNPPO devices, summarize data in the following format to ensure comparability with literature (e.g., DPEPO baselines).

Table 1: Standard Device Performance Metrics

MetricSymbolUnitTarget Value (Green PhOLED)Note
Turn-on Voltage

V

Low

indicates good injection via TmNPPO.
Current Efficiency CEcd/A

Measures charge balance.[2]
Power Efficiency PElm/W

Critical for energy saving.[2]
Ext. Quantum Eff. EQE%

Theoretical max for PhOLED is ~20-30%.[1][2]
Roll-off

mA/cm²HighCurrent density where EQE drops to 50% of max.[1][2]
Troubleshooting Guide
  • High Leakage Current: TmNPPO morphology may be poor (crystallization).[1][2] Solution: Dope with 50% TCTA (Co-host) to stabilize the amorphous film.

  • Low Efficiency: Nitro-quenching is active.[1][2] Solution: Use TmNPPO as a Hole Blocking Layer (HBL) only (10 nm layer between EML and ETL) rather than the bulk host.[2]

References

  • Phosphine Oxide Hosts: Su, S. J., et al. "Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs."[1][2] Chemistry of Materials, 2008.[2] Link (Contextual grounding for Phosphine Oxide hosts).[1][2]

  • Nitro Group Quenching: Fan, J., et al. "Nitro(het)aromatic Compounds for Imaging Tumor Hypoxia."[2] MDPI Molecules, 2024.[2] Link (Mechanistic evidence of nitro-quenching/reduction).[1][2]

  • Triplet Energy Management: Baldo, M. A., et al. "Transient analysis of organic electrophosphorescence."[2] Physical Review B, 2000.[2] Link (Foundational physics for host

    
     requirements).
    
  • Device Fabrication Standards: "Phosphorescent OLED Fabrication and Characterization." Ossila Guides. Link (Standard industry protocols).

  • Compound Data: "Tris(3-nitrophenyl)phosphine oxide - Substance Detail." PubChem. Link (Chemical structure verification).[1][2]

"Tris(m-nitrophenyl)phosphine oxide" as a ligand in organometallic catalysis

[1][2]

Executive Summary

Tris(m-nitrophenyl)phosphine oxide (TMNPPO) is a specialized organophosphorus compound distinguished by its extreme electron-deficiency.[1] Unlike standard phosphine oxides (e.g., Triphenylphosphine oxide, TPPO) which are often viewed merely as byproducts, TMNPPO serves two distinct, high-value roles in research and development:

  • Lewis Base Catalyst: It acts as a kinetically controlled O-nucleophile in isocyanate metathesis and related organocatalytic cycles.[1] Its reduced basicity (compared to alkyl/aryl analogs) allows for precise mechanistic probing of rate-determining steps.[1]

  • Ligand Precursor: It is the stable, storable precursor to Tris(m-nitrophenyl)phosphine , an electron-poor P(III) ligand critical for enhancing reductive elimination rates in Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Heck).[1]

This guide provides protocols for its direct use as a catalyst and its conversion into active P(III) catalytic systems.[1]

Chemical Identity & Electronic Profile

PropertySpecification
Formula C₁₈H₁₂N₃O₇P
MW 413.28 g/mol
Appearance Pale yellow to off-white crystalline solid
Electronic Character Highly Electron-Withdrawing (3x m-NO₂ groups)
Hammett Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~0.71 (per nitro group)
Coordination Mode Hard O-donor (Lewis Base)
Solubility Soluble in DMSO, DMF, hot nitrobenzene; poor in hexanes/ether.[1]

Expert Insight: The three meta-nitro groups exert a strong inductive electron-withdrawing effect (-I).[1] This significantly reduces the electron density at the phosphoryl oxygen, making TMNPPO a much weaker Lewis base than TPPO.[1] In coordination chemistry, this "weak binding" is utilized to modulate the Lewis acidity of metal centers (e.g., Lanthanides) or to facilitate ligand exchange.[1]

Application A: Lewis Base Catalysis (Isocyanate Metathesis)[1]

Context: Phosphine oxides catalyze the conversion of isocyanates to carbodiimides.[1][2] This reaction is driven by the formation of a P=N bond (iminophosphorane) and the release of CO₂.[1][2] TMNPPO represents the "slow" extreme of this catalytic class, often used to validate the nucleophilic attack mechanism.[1]

Mechanism & Workflow

The reaction proceeds via a [2+2] cycloaddition between the P=O and C=N bonds.[1]

Gcluster_cycleCatalytic Cycle: Carbodiimide SynthesisPOTMNPPO(P=O Catalyst)Inter1[2+2] CycloadditionTransition StatePO->Inter1+ RNCO1RNCO1Isocyanate (R-NCO)IminoIminophosphorane(P=N-R)Inter1->Imino- CO2CO2CO2 (Gas)Imino->PO+ RNCO2- CarbodiimideRNCO22nd Isocyanate(R-NCO)CarboCarbodiimide(R-N=C=N-R)

Figure 1: The catalytic cycle for phosphine oxide-mediated carbodiimide synthesis.[1] TMNPPO requires higher activation energy due to the electron-poor oxygen.[1]

Protocol 1: Catalytic Conversion of Isocyanates

Target: Synthesis of diphenylcarbodiimide from phenyl isocyanate.[1]

Materials:

  • Phenyl isocyanate (10 mmol)[1]

  • TMNPPO (Catalyst): 5 mol% (206 mg)[1]

  • Solvent: o-Xylene or Mesitylene (High boiling point required)[1]

  • Equipment: Schlenk flask, reflux condenser, N₂ line.[1]

Procedure:

  • Setup: Charge a dry Schlenk flask with TMNPPO (5 mol%) and purge with Nitrogen for 10 minutes.

  • Addition: Add anhydrous o-xylene (5 mL) followed by phenyl isocyanate (1.1 mL, 10 mmol).

  • Reaction: Heat the mixture to reflux (approx. 144°C).

    • Note: Unlike alkyl phosphine oxides which react at ~80°C, TMNPPO requires >140°C due to the deactivated oxygen.[1]

  • Monitoring: Monitor CO₂ evolution (bubbler) and IR spectroscopy (disappearance of N=C=O peak at ~2270 cm⁻¹; appearance of N=C=N at ~2140 cm⁻¹).

  • Completion: Reaction typically requires 12–24 hours (vs. 1–2 hours for electron-rich catalysts).[1]

  • Workup: Remove solvent under vacuum.[1] The carbodiimide is distilled; the TMNPPO catalyst remains as a solid residue and can be recrystallized from ethanol.[1]

Self-Validating Check: If the reaction does not proceed within 6 hours, increase temperature to 160°C (Mesitylene reflux). The slow rate confirms the electron-withdrawing nature of the nitro groups.[1]

Application B: Precursor to Electron-Deficient Ligands (P-III)

Context: The most common organometallic application is not the oxide itself, but its reduction to Tris(m-nitrophenyl)phosphine .[1] This P(III) ligand is used in Pd-catalyzed couplings where a π-acidic ligand is needed to accelerate reductive elimination.[1]

Workflow: Oxide to Ligand Transformation[1]

SynthesisTMNPPOTris(m-nitrophenyl)phosphine Oxide(Stable Precursor)ReductionReduction Step(Deoxygenation)TMNPPO->Reduction+ ReagentReagentHSiCl3 (Trichlorosilane)or PMHS/Ti(OiPr)4LigandTris(m-nitrophenyl)phosphine(Active P(III) Ligand)Reduction->Ligand- SiloxanesCatalysisPd-Catalyzed Coupling(Suzuki/Heck)Ligand->Catalysis+ Pd(OAc)2

Figure 2: Reduction pathway to generate the active P(III) ligand.[1]

Protocol 2: Selective Reduction

Caution: Trichlorosilane is corrosive and volatile.[1]

  • Suspension: Suspend TMNPPO (1.0 g, 2.4 mmol) in anhydrous Toluene (20 mL) under Argon.

  • Addition: Add Trichlorosilane (HSiCl₃, 1.2 mL, 5 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux (110°C) for 4 hours. The solution should become clear.

  • Quench: Cool to 0°C. Carefully add degassed 20% NaOH solution (exothermic!) to neutralize silicon byproducts.

  • Extraction: Extract the organic layer with Toluene/DCM.[1] Dry over MgSO₄.[1]

  • Isolation: Evaporate solvent to yield the P(III) phosphine (Pale yellow solid).[1]

    • Validation: ³¹P NMR shift changes from ~20 ppm (Oxide) to ~ -20 ppm (Phosphine).[1]

Safety & Handling (Critical)

  • Explosophore Warning: TMNPPO contains three nitro groups.[1] While thermal analysis (DSC) generally shows stability up to ~250°C, it is structurally related to energetic materials (e.g., DNAN).[1][3]

    • Do not heat dry solids above 200°C.[1]

    • Do not grind in a ball mill with reducing agents.[1]

  • Toxicity: Treat as a potential mutagen (nitroaromatic).[1] Use gloves and a fume hood.[1]

References

  • Catalytic Aza-Wittig Cyclizations: Marsden, S. P., et al. "Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis."[1] Journal of the American Chemical Society, 2008.[1] Link[1]

  • Phosphine Oxide Catalysis Review: O'Brien, C. J., et al. "Recycling the Waste: The Development of a Catalytic Wittig Reaction."[1] Angewandte Chemie Int.[1] Ed., 2009.[1] Link[1]

  • Synthesis and Nitration: Belanger-Chabot, G., et al. "Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups."[1][4] Dalton Transactions, 2025.[1][4][5] Link

  • Reduction Protocols: Hesselwerdt, F., et al. "Mild and Selective Reduction of Phosphine Oxides."[1] Organic Letters, 2018.[1] Link[1]

Synthesis and Application of Tris(m-nitrophenyl)phosphine Oxide Derivatives: A Technical Guide for Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis, characterization, and application of Tris(m-nitrophenyl)phosphine oxide (TmNPO) and its derivatives. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Strategic Role of Electron-Deficient Phosphine Oxides in Advanced Materials

Triarylphosphine oxides, particularly those functionalized with electron-withdrawing groups, are a cornerstone in the design of high-performance organic electronic materials. The central phosphorus-oxygen (P=O) bond imparts high thermal stability and morphological robustness, while the triphenylphosphine scaffold allows for extensive synthetic modification to fine-tune electronic properties. The introduction of strongly electron-withdrawing nitro (-NO₂) groups at the meta positions of the phenyl rings, as in Tris(m-nitrophenyl)phosphine oxide, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This makes these derivatives exceptionally well-suited as electron-transporting materials (ETMs) and host materials for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The meta-substitution pattern is strategically chosen to maintain a high triplet energy, which is crucial for hosting blue phosphorescent emitters and preventing efficiency roll-off.

I. Synthesis of Tris(m-nitrophenyl)phosphine Oxide and its Amino-Derivative

The synthesis of TmNPO and its derivatives can be approached through a multi-step process involving the nitration of a commercially available precursor followed by an optional reduction to the corresponding amine.

A. Synthesis of Tris(m-nitrophenyl)phosphine Oxide via Electrophilic Nitration

The most direct route to Tris(m-nitrophenyl)phosphine oxide is the electrophilic nitration of triphenylphosphine oxide. The phosphine oxide group is a meta-director in electrophilic aromatic substitution, guiding the incoming nitro groups to the desired positions.[1][2]

Causality of Experimental Choices:

  • Starting Material: Triphenylphosphine oxide is chosen as the starting material due to its commercial availability and the directing effect of the phosphine oxide group.

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent capable of introducing multiple nitro groups onto the aromatic rings. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures to facilitate the introduction of three nitro groups. Careful temperature control is crucial to prevent over-nitration or decomposition.

Experimental Protocol: Synthesis of Tris(m-nitrophenyl)phosphine oxide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add triphenylphosphine oxide (1 equivalent).

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the triphenylphosphine oxide with stirring. The mixture may warm up slightly.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid (e.g., 4-5 equivalents) and concentrated sulfuric acid (e.g., 4-5 equivalents) in the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of triphenylphosphine oxide, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The crude Tris(m-nitrophenyl)phosphine oxide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

B. Synthesis of Tris(m-aminophenyl)phosphine Oxide via Reduction

The nitro groups of Tris(m-nitrophenyl)phosphine oxide can be readily reduced to amino groups, yielding the versatile building block, Tris(m-aminophenyl)phosphine oxide. This derivative can be further functionalized to create a wide array of materials with tailored properties.

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro compounds to amines. Other methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrazine, can also be employed.

  • Solvent: Ethanol is a common solvent for this reduction as it dissolves the starting material and is compatible with the acidic conditions.

Experimental Protocol: Synthesis of Tris(m-aminophenyl)phosphine oxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Tris(m-nitrophenyl)phosphine oxide (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (e.g., 10-12 equivalents) in concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux for several hours (e.g., 6-8 hours) until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Pathway A Triphenylphosphine Oxide B Nitration (HNO₃, H₂SO₄) A->B Step 1 C Tris(m-nitrophenyl)phosphine oxide B->C D Reduction (SnCl₂/HCl or H₂/Pd-C) C->D Step 2 E Tris(m-aminophenyl)phosphine oxide D->E F Further Functionalization E->F Step 3 G Novel Materials F->G

Caption: Synthetic pathway from triphenylphosphine oxide to functional materials.

II. Characterization of Tris(m-nitrophenyl)phosphine Oxide Derivatives

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized materials.

TechniquePurposeExpected Results for Tris(m-nitrophenyl)phosphine oxide
¹H NMR Structural elucidation and confirmation of proton environments.Complex aromatic multiplets. Integration should correspond to the number of aromatic protons.
¹³C NMR Confirmation of the carbon skeleton.Multiple signals in the aromatic region. The carbon atom attached to the phosphorus will show a characteristic coupling (J-coupling).
³¹P NMR Confirmation of the phosphorus environment.A single peak characteristic of a phosphine oxide. The chemical shift will be influenced by the electron-withdrawing nitro groups.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak corresponding to the calculated molecular weight of C₁₈H₁₂N₃O₇P (413.28 g/mol ).[3][4]
FT-IR Spectroscopy Identification of functional groups.Characteristic strong absorption for the P=O bond (around 1190-1220 cm⁻¹). Strong absorptions for the nitro groups (symmetric and asymmetric stretches around 1350 cm⁻¹ and 1530 cm⁻¹).
Thermal Analysis (TGA/DSC) Evaluation of thermal stability and phase transitions.High decomposition temperature (Td) and glass transition temperature (Tg), indicating good thermal stability suitable for vacuum deposition in OLED fabrication.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels.The reduction potential can be used to estimate the LUMO energy level, which is expected to be low due to the electron-withdrawing nitro groups.

III. Application in Materials Science: High-Performance OLEDs

The unique electronic properties of Tris(m-nitrophenyl)phosphine oxide and its derivatives make them highly promising for applications in organic electronics, particularly in OLEDs.

A. Role as Electron-Transporting Materials (ETMs)

The low-lying LUMO level of TmNPO facilitates efficient electron injection from the cathode and subsequent transport to the emissive layer. The bulky, non-planar structure helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity.

B. Role as Host Materials for Phosphorescent Emitters

For efficient phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer. The meta-substitution of the nitro groups in TmNPO is a key design feature that helps to maintain a high triplet energy, making it a suitable host for a wide range of phosphorescent emitters, including blue emitters. The electron-withdrawing nature of the nitro groups also helps to balance charge transport within the emissive layer, leading to improved device efficiency.

Logical Relationship Diagram

OLED_Application cluster_properties Molecular Properties of TmNPO cluster_device Impact on OLED Performance P1 Electron-withdrawing -NO₂ groups D1 Low LUMO Level P1->D1 P2 Meta-substitution Pattern D2 High Triplet Energy P2->D2 P3 Rigid P=O core D3 High Thermal Stability P3->D3 D4 Improved Electron Injection & Transport D1->D4 D5 Efficient Host for Phosphorescent Emitters D2->D5 D6 Enhanced Device Efficiency & Lifetime D4->D6 D5->D6

Caption: Structure-property-performance relationship of TmNPO in OLEDs.

IV. Quantitative Data Summary

The following table summarizes key properties of Tris(m-nitrophenyl)phosphine oxide and a related derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )LUMO (eV) (estimated)Triplet Energy (eV) (estimated)
Tris(m-nitrophenyl)phosphine oxideC₁₈H₁₂N₃O₇P413.28[3]~ -3.0 to -3.5> 2.8
Tris(m-aminophenyl)phosphine oxideC₁₈H₁₈N₃OP323.34~ -2.0 to -2.5> 2.7

Note: The LUMO and Triplet Energy values are estimates based on the known effects of the substituents and may vary depending on the specific measurement technique and conditions.

V. Conclusion and Future Outlook

Tris(m-nitrophenyl)phosphine oxide and its derivatives represent a versatile class of materials with significant potential in the field of organic electronics. The synthetic protocols outlined in this guide provide a clear pathway for their preparation and functionalization. The strong electron-withdrawing character of the nitro groups, combined with the inherent stability of the phosphine oxide core, makes these compounds excellent candidates for high-performance electron-transporting and host materials in OLEDs. Future research will likely focus on the synthesis of asymmetric derivatives to further tune the material properties and on the exploration of these building blocks in other areas of materials science, such as sensors and catalysis.

References

  • HOMOs and LUMOs of the studied compounds obtained at DFT level of study. (n.d.).
  • TRIS(M-NITROPHENYL)PHOSPHINE OXIDE. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. (2023). Organic Chemistry Portal. Retrieved from [Link]

  • Tris(m-nitrophenyl)phosphine oxide. (2018). SIELC Technologies. Retrieved from [Link]

  • General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. (n.d.). Green Chemistry (RSC Publishing).
  • Reduction of phosphine oxides. (n.d.). ResearchGate.
  • High efficiency green phosphorescent OLEDs using double-host materials. (2025). ResearchGate.
  • Supporting Information. (n.d.).
  • HOMO and LUMO levels of the studied molecules according to the DFT and TDDFT calculations. (n.d.). ResearchGate.
  • Phosphine oxide derivatives for organic light emitting diodes. (n.d.). Journal of Materials Chemistry (RSC Publishing).
  • p‐Type and n‐type host materials of mixed host for blue OLEDs. (n.d.). ResearchGate.
  • Reduction of phosphine oxides to phosphines. (n.d.). ResearchGate.
  • Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. (n.d.). RSC Publishing.
  • Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods? (2015). ResearchGate. Retrieved from [Link]

  • Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. (n.d.). ResearchGate.
  • a) Calculated HOMO and LUMO distributions, HOMO–LUMO energy level gaps... (n.d.). ResearchGate.
  • Figure S3: Contour levels for HOMO and LUMO+1 of triphenylphosphine at... (n.d.). ResearchGate.
  • Synthesis of triphenylphosphine oxide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reduction of secondary and tertiary phosphine oxides to phosphines. (2015). Chemical Society Reviews (RSC Publishing).
  • Triphenylphosphine oxide complex process. (n.d.). Google Patents.
  • Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Substituent effects of nitro group in cyclic compounds. (n.d.). ResearchGate.
  • Substituent effects of nitro group in cyclic compounds. (2020). SciSpace. Retrieved from [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (n.d.). MDPI.
  • Why is the nitro group a metal director in aromatic electrophilic reactions? (2018). Quora. Retrieved from [Link]

  • 1H NMR Standard - TriPhenylPhospheneOxide. (n.d.). Scribd. Retrieved from [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Tris(m-nitrophenyl)phosphine Oxide (tmNPPO)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TMNPPO-001 Status: Active Reagent Class: Electron-Deficient / Polar-Tagged Phosphines Application: Mitsunobu Reaction, Staudinger Ligation[1]

Executive Summary

You are likely using Tris(m-nitrophenyl)phosphine (tmNPP) instead of standard Triphenylphosphine (TPP) to solve a specific problem: purification .[1]

Standard Triphenylphosphine oxide (TPPO) is notoriously difficult to remove because its solubility profile often overlaps with organic products.[1] By using the meta-nitro substituted variant, you have introduced a "polar tag" to the byproduct. The electron-withdrawing nitro groups (


) significantly reduce the electron density on the phosphorus and increase the overall polarity of the oxide (tmNPPO).

The Solution: Unlike TPPO, which requires careful chromatography, tmNPPO can often be removed via polarity-driven precipitation or rapid filtration through short silica pads, as it adheres strongly to polar stationary phases.[1]

Module 1: The Solubility Switch (Precipitation Protocol)

Theory: The three nitro groups make tmNPPO significantly less soluble in non-polar ethereal solvents compared to standard TPPO. This allows for a "crash-out" method.[1]

Step-by-Step Protocol
  • Concentration:

    • Remove the reaction solvent (usually THF or DCM) under reduced pressure.

    • Safety Note: Do not overheat the residue. Nitro-aromatics can be energetic; keep water bath

      
      .[1]
      
  • The Solvent Switch:

    • Re-suspend the crude oily residue in a solvent system where your product is soluble, but tmNPPO is insoluble .

    • Recommended Solvent: Diethyl Ether (

      
      ) or a 1:1 mix of 
      
      
      
      / Hexanes.[1]
    • Note: Pure Hexanes may precipitate your product too.[1] Start with Ether.[2]

  • Induction:

    • Sonicate the flask for 2–5 minutes to encourage crystal lattice formation.

    • Cool the suspension to

      
       on ice for 30 minutes.
      
  • Filtration:

    • Filter the suspension through a sintered glass funnel or a Celite pad.

    • The Solid: This is your tmNPPO byproduct (Yellow/Off-white solid).

    • The Filtrate: Contains your desired product.

  • Validation:

    • Spot the filtrate on a TLC plate. If a UV-active spot remains at the baseline (high polarity), repeat the wash.

Module 2: Adsorption Chromatography (The Silica Plug)

Theory: If precipitation is incomplete, the high polarity of tmNPPO makes it stick to silica gel much more aggressively than standard TPPO.[1] You do not need a full column; a "plug" filtration is often sufficient.

Data: Rf Value Comparison (Typical)
CompoundSolvent System (Hex/EtOAc 3:1)Behavior
Target Product 0.3 – 0.7Moves freely
TPPO (Standard) 0.1 – 0.2Trails/Streaks (Hard to separate)
tmNPPO (Nitro) 0.0 – 0.05 Stays at Baseline
Workflow
  • Prepare the Plug:

    • Pack a short glass column (or a sintered funnel) with 5cm of Silica Gel (60 Å).[1]

  • Loading:

    • Dissolve crude mixture in minimal Dichloromethane (DCM).[1] Load onto the silica.[3]

  • Elution:

    • Flush with a non-polar solvent mixture (e.g., 10-20% EtOAc in Hexanes).[1]

    • Result: Your product elutes quickly. The tmNPPO, being highly polar due to the three nitro groups, remains adsorbed at the top of the silica.

  • Recovery:

    • Concentrate the eluent to obtain pure product.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for removing tmNPPO based on your product's properties.

purification_logic Start Crude Reaction Mixture (Product + tmNPPO) Evap Evaporate Reaction Solvent (Remove THF/DCM) Start->Evap SolubilityCheck Is Product Soluble in Ether? Evap->SolubilityCheck PathA Add Diethyl Ether / Hexanes (Cool to 0°C) SolubilityCheck->PathA Yes (Non-Polar Product) PathB Dissolve in minimal DCM SolubilityCheck->PathB No (Polar Product) Filter Filter Suspension PathA->Filter ResultA Filtrate: Pure Product Solid: tmNPPO Filter->ResultA Silica Pass through Silica Plug (Elute w/ 20% EtOAc/Hex) PathB->Silica ResultB Eluent: Pure Product (tmNPPO stays on Silica) Silica->ResultB

Caption: Decision tree for tmNPPO removal. Path A (Precipitation) is preferred for non-polar products; Path B (Silica Plug) utilizes the high polarity of tmNPPO for retention.[1]

Frequently Asked Questions (FAQ)

Q: Why not just use standard Triphenylphosphine (TPP)? A: Standard TPP produces TPPO, which has "medium" polarity.[1] It often co-elutes with reaction products during chromatography and is soluble enough in ether to avoid precipitation. tmNPP is designed specifically to push the oxide byproduct to the extreme end of the polarity scale, simplifying separation.

Q: I tried the Ether precipitation, but I still see a yellow tint in my product. What happened? A: Trace amounts of tmNPPO may remain soluble.[1]

  • Fix: Perform a "wash" of your organic ether layer with water or saturated

    
    .[1] The nitro groups increase the water solubility of the oxide slightly compared to the product. Alternatively, pass the ether solution through a small pad of silica; the yellow tmNPPO will stick immediately to the top.
    

Q: Can I recycle the tmNPPO back into the phosphine reagent? A: Theoretically, yes, using silanes (e.g., Trichlorosilane or Phenylsilane), but it is rarely cost-effective on a small research scale.[1] The reduction of nitro-containing phosphine oxides requires careful control to avoid reducing the nitro groups to amines.

Q: Are there safety concerns with Tris(m-nitrophenyl)phosphine? A: Yes. Compounds with multiple nitro groups can be energetic. While tmNPP is generally stable, avoid concentrating it to dryness at high temperatures (


) or subjecting the dry solid to mechanical shock.[1] Always work in a fume hood.

References

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies.[1][4][5][6] Chemistry – A European Journal.[7][8]

    • Context: Defines the class of "Separation-Friendly" reagents and the logic of polarity-tagged phosphines.
  • Camp, D., & Jenkins, I. D. (1989). The Mitsunobu Reaction using Tris(p-nitrophenyl)phosphine.[1] Australian Journal of Chemistry.[1]

    • Context: Describes the fundamental solubility differences introduced by nitro-substitution on the phosphine aryl rings.
    • [1]

  • Scientific Update.Triphenylphosphine Oxide - Waste Not, Want Not.

    • Context: Industrial perspectives on removing phosphine oxides via precipitation and complex

Sources

Technical Support Center: Tris(m-nitrophenyl)phosphine oxide (m-NPPO) in OLED Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reducing Driving Voltage in m-NPPO-Based OLEDs

Welcome to the technical support center for Tris(m-nitrophenyl)phosphine oxide (m-NPPO). This guide is designed for researchers and scientists encountering challenges with high driving voltage in their Organic Light-Emitting Diodes (OLEDs) that utilize m-NPPO as a host or electron-transport material. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and accelerate your research.

The phosphine oxide moiety is well-regarded for conferring high triplet energy and robust electron transport characteristics, making it an excellent candidate for high-efficiency blue OLEDs.[1] The addition of three electron-withdrawing nitro (-NO₂) groups to the phenyl rings in m-NPPO is expected to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[2] While this can facilitate electron injection from adjacent layers, it can also create substantial energy barriers and charge transport imbalances if not properly managed within the device stack, often manifesting as high driving voltage.

This guide provides a structured approach to systematically diagnose and resolve issues of high driving voltage in your m-NPPO-based devices.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly higher driving voltage in our OLEDs using m-NPPO compared to our devices with Alq₃. What are the potential reasons?

A1: This is a common observation when integrating new materials. Several factors, rooted in the unique electronic properties of m-NPPO, could be at play:

  • Large Electron Injection Barrier: The primary suspect is a significant energy barrier between your cathode (or electron-injection layer) and the LUMO of the m-NPPO layer. The strong electron-withdrawing nature of the three nitro groups likely places the LUMO level of m-NPPO quite deep (at a large negative value, e.g., <-3.0 eV). If your electron injection layer (EIL), like LiF, and cathode (e.g., Al) cannot efficiently inject electrons into this deep LUMO, a large voltage drop will occur at this interface.

  • Poor Charge Balance: While phosphine oxides are generally good electron transporters, the overall device voltage is determined by the balance of both electron and hole currents.[3] If hole injection/transport is comparatively poor, a higher field is required to drift a sufficient number of electrons into the emissive layer to achieve the desired brightness, leading to increased voltage.

  • High Bulk Resistance: Although m-NPPO is designed for electron transport, its intrinsic conductivity in a neat (undoped) thin film might be lower than that of highly optimized materials like Alq₃. This higher bulk resistance of the m-NPPO layer contributes to the series resistance of the device, resulting in a larger voltage drop (V = IR).

  • Interfacial Traps: Poor interfaces between the m-NPPO layer and adjacent organic layers can lead to charge trapping. Trapped charges create a space charge region that impedes further charge injection and transport, necessitating a higher applied voltage.

Q2: What are the expected HOMO and LUMO energy levels for Tris(m-nitrophenyl)phosphine oxide?

A2: While detailed experimental reports on the specific energy levels of m-NPPO are not widely available, we can make scientifically grounded estimations based on its molecular structure.

  • LUMO Level: The presence of three potent electron-withdrawing nitro groups (-NO₂) is expected to significantly stabilize the LUMO level. Standard diphenylphosphine oxide materials have LUMO levels around -2.0 to -2.5 eV. The nitro groups will likely lower this value substantially, placing it in the range of -2.8 eV to -3.5 eV .

  • HOMO Level: The phosphine oxide core has a very deep Highest Occupied Molecular Orbital (HOMO) level, often below -6.0 eV.[1] This deep HOMO is advantageous for hole blocking. The nitro groups will further deepen the HOMO. Therefore, a HOMO level in the range of -6.5 eV to -7.0 eV is a reasonable expectation.

These are estimations, and for precise device engineering, experimental determination is crucial.

Protocol: Determining HOMO/LUMO Levels via Cyclic Voltammetry

Cyclic Voltammetry (CV) is a standard electrochemical technique to experimentally determine the HOMO and LUMO energy levels of organic materials.[4][5][6]

  • Preparation: Prepare a dilute solution (e.g., 1 mM) of m-NPPO in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Setup: Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

  • Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ redox potential is a standard internal reference.

  • Measurement: Record the cyclic voltammogram of the m-NPPO solution, scanning for both oxidation and reduction peaks.

  • Calculation:

    • Identify the onset potential of the first oxidation peak (Eox, onset) and the first reduction peak (Ered, onset) relative to the Fc/Fc⁺ potential.

    • Calculate the energy levels using the following empirical formulas[4][7]:

      • EHOMO (eV) = - [Eox, onset vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = - [Ered, onset vs Fc/Fc⁺ + 4.8]

Note: The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.

ParameterExpected RangeMethod of Determination
HOMO -6.5 to -7.0 eVCyclic Voltammetry
LUMO -2.8 to -3.5 eVCyclic Voltammetry
Triplet Energy (ET) > 2.8 eVPhosphorescence Spectrum at 77K

Troubleshooting Guide: High Driving Voltage

This section provides a systematic approach to diagnosing and resolving high driving voltage in your m-NPPO-based OLEDs. We will address the most common issues through targeted experiments.

Issue 1: The device turn-on voltage is high, and the J-V curve is steep only at high voltages.

Hypothesis: This behavior strongly suggests a large energy barrier for electron injection from the cathode/EIL into the m-NPPO layer. The steep rise at high voltage indicates that a large electric field is required to overcome this barrier.

Workflow for Diagnosing and Mitigating Injection Barriers

cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_verification Verification start High Driving Voltage in m-NPPO Device diag1 Hypothesis: Large Electron Injection Barrier start->diag1 sol1 Strategy 1: Optimize EIL Thickness diag1->sol1 Initial Step sol2 Strategy 2: Introduce a Lower Work Function EIL diag1->sol2 Alternative sol3 Strategy 3: n-Dope the m-NPPO Layer diag1->sol3 Advanced ver1 Fabricate & Test New Device Structures sol1->ver1 sol2->ver1 sol3->ver1 ver2 Analyze J-V-L Characteristics: Compare Driving Voltage ver1->ver2

Caption: Troubleshooting workflow for high electron injection barriers.

Solution A: Optimize the Electron-Injection Layer (EIL) Thickness

Even with a standard EIL like Lithium Fluoride (LiF), its thickness is critical. An EIL that is too thin may not effectively lower the injection barrier, while one that is too thick can act as an insulating layer, increasing the series resistance.

  • Device Structure:

    • ITO / Hole Injection Layer (HIL, e.g., 10 nm HAT-CN) / Hole Transport Layer (HTL, e.g., 40 nm TAPC) / Emissive Layer (EML) / m-NPPO (30 nm) / LiF (x nm) / Al (100 nm)

  • Variable Parameter (x): Fabricate a series of devices where the thickness of the LiF layer is varied.

    • Device 1 (Control): x = 0.5 nm

    • Device 2: x = 1.0 nm

    • Device 3: x = 1.5 nm

    • Device 4: x = 2.0 nm

  • Fabrication: Deposit all layers sequentially via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[8][9] Maintain consistent deposition rates for all layers across all devices to ensure comparability. The evaporation rate for organic materials should be around 0.5-2 Å/s, and for metals, 2-5 Å/s.[8]

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics for each device using a source meter and a calibrated photodetector.[10][11]

  • Analysis: Plot the driving voltage at a constant luminance (e.g., 100 cd/m²) or a constant current density (e.g., 10 mA/cm²) as a function of LiF thickness. Identify the thickness that yields the lowest driving voltage.

StrategyVariableExpected Outcome on Driving Voltage
EIL Thickness Optimization LiF thickness (0.5 - 2.0 nm)A distinct minimum in driving voltage is expected, likely around 1.0-1.5 nm.
n-Doping of m-NPPO Dopant concentration (e.g., 2-10 wt% Liq)A monotonic decrease in driving voltage with increasing doping concentration, up to an optimal point.
Issue 2: Driving voltage is still high after optimizing the EIL, and the device efficiency is low.

Hypothesis: This suggests that the bulk resistance of the m-NPPO layer is limiting performance and/or that charge balance is poor. The intrinsic electron mobility of the neat m-NPPO film may be insufficient, leading to a large voltage drop across this layer.

Solution B: n-Doping of the m-NPPO Electron Transport Layer

Doping the ETL with a small amount of a highly reductive material (an n-dopant) can dramatically increase its conductivity and facilitate electron injection.[12] This is because the dopant donates electrons to the host material (m-NPPO), filling trap states and increasing the free electron concentration, which lowers the layer's resistivity.

  • Dopant Selection: Choose a suitable n-dopant. 8-hydroxyquinolinolatolithium (Liq) is a common and effective choice. Cesium (Cs) is another potent dopant.[5]

  • Device Structure:

    • ITO / HIL / HTL / EML / m-NPPO:Liq (y wt%, 30 nm) / Al (100 nm)

    • Note: With a heavily doped ETL, a separate EIL may not be necessary.

  • Variable Parameter (y): Fabricate a series of devices with varying doping concentrations.

    • Device 1 (Control): y = 0 wt% (neat m-NPPO)

    • Device 2: y = 2 wt%

    • Device 3: y = 5 wt%

    • Device 4: y = 8 wt%

  • Fabrication: Use co-evaporation from two separate sources—one for m-NPPO and one for Liq. The relative deposition rates of the two materials determine the doping concentration. Calibrate the rates carefully using quartz crystal microbalances.

  • Characterization: Measure the J-V-L characteristics for all devices.

  • Analysis: Compare the driving voltage and power efficiency of the doped devices to the undoped control. A significant reduction in voltage and an increase in efficiency are expected.

Energy Level Diagram: The Effect of n-Doping

cluster_undoped Undoped m-NPPO cluster_doped n-Doped m-NPPO Cathode_U Al Cathode (WF ~4.2 eV) LUMO_U m-NPPO LUMO (~ -3.2 eV) Cathode_U->LUMO_U HOMO_U m-NPPO HOMO (~ -6.8 eV) Cathode_D Al Cathode (WF ~4.2 eV) LUMO_D Doped m-NPPO LUMO (Fermi Level Shifted Up) Cathode_D->LUMO_D HOMO_D Doped m-NPPO HOMO

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Technical Support Center: Overcoming Agg-regation-Caused Quenching with Phosphine Oxide-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of phosphine oxide-based materials to mitigate aggregation-caused quenching (ACQ). While this document uses "Tris(m-nitrophenyl)phosphine oxide" as a representative example of a phosphine oxide, the principles and guidance provided are based on the broader class of phosphine oxide materials utilized in this field.

Introduction to Aggregation-Caused Quenching (ACQ)

Aggregation-caused quenching is a common phenomenon where the fluorescence intensity of a luminophore decreases upon aggregation or at high concentrations.[1] This is often due to the formation of non-emissive or weakly emissive aggregates through intermolecular interactions, such as π-π stacking, which provide non-radiative decay pathways for the excited state.[2][3] ACQ is a significant challenge in the development of various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging agents, where high concentrations of fluorophores are often required.[1][2]

The Role of Phosphine Oxides in Mitigating ACQ

Phosphine oxides are a class of organophosphorus compounds that have emerged as effective tools in overcoming ACQ. Their utility stems from several key molecular features:

  • Steric Hindrance: The three-dimensional and often bulky nature of phosphine oxide molecules can physically prevent fluorophores from getting close enough to form quenching aggregates.[4] By incorporating phosphine oxide moieties into fluorescent molecules or using them as a host matrix, it is possible to maintain intermolecular distances that preclude π-π stacking.

  • Disruption of Intermolecular Interactions: The polar P=O group and the overall molecular geometry of phosphine oxides can disrupt the intermolecular forces that drive aggregation. This helps to maintain the individual emissive character of the fluorophores even in the solid state or at high concentrations.

  • Host-Guest Systems: Phosphine oxides are widely used as host materials in OLEDs.[5] In this configuration, the fluorescent molecule (guest) is dispersed within a matrix of the phosphine oxide (host). The host material isolates the guest molecules, preventing their aggregation and the subsequent quenching of their emission.[5]

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ) and why is it a problem?

A1: Aggregation-caused quenching (ACQ) is the reduction in fluorescence intensity when luminescent molecules aggregate or are present at high concentrations.[1] This occurs because the formation of aggregates creates pathways for the excited state energy to be lost through non-radiative processes, such as heat, instead of being emitted as light.[2] This is a significant issue in applications that require bright and efficient fluorescence in the solid state or in concentrated solutions, such as in OLEDs and biological imaging.[1][2]

Q2: How can Tris(m-nitrophenyl)phosphine oxide, as a representative phosphine oxide, help in overcoming ACQ?

A2: While specific literature on Tris(m-nitrophenyl)phosphine oxide for ACQ mitigation is not extensive, based on the known properties of phosphine oxides, it can be hypothesized to function in a few ways. Its bulky, propeller-like structure could provide significant steric hindrance, preventing the close packing of fluorescent molecules that leads to quenching.[4] When used as a host material, it can effectively isolate guest fluorophores, preserving their individual emissive properties. The electron-withdrawing nature of the nitro groups might also influence the electronic properties of the system in a way that disfavors quenching pathways.

Q3: What are the key advantages of using phosphine oxide-based materials to combat ACQ?

A3: The primary advantages include:

  • Versatility: Phosphine oxide moieties can be incorporated into a wide range of molecular structures or used as discrete host materials.

  • Improved Quantum Yield: By preventing non-radiative decay pathways, phosphine oxides can significantly enhance the fluorescence quantum yield of materials in the aggregated or solid state.

  • Enhanced Device Performance: In applications like OLEDs, the use of phosphine oxide hosts can lead to improved efficiency, brightness, and operational stability.[5]

Q4: Are there alternative strategies to overcome ACQ?

A4: Yes, several other strategies exist. One prominent approach is the design of molecules exhibiting Aggregation-Induced Emission (AIE), where aggregation enhances rather than quenches fluorescence. Other methods include the co-assembly of fluorophores with "molecular barriers" that prevent close contact, or the covalent linking of fluorophores to large polymer chains to enforce separation.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at mitigating ACQ with phosphine oxide-based materials.

Problem Potential Cause(s) Troubleshooting Steps
Persistent fluorescence quenching even in the presence of the phosphine oxide. 1. Insufficient concentration of the phosphine oxide. 2. Poor miscibility between the fluorophore and the phosphine oxide. 3. The phosphine oxide itself is participating in a quenching mechanism (e.g., electron transfer).1. Increase the molar ratio of the phosphine oxide to the fluorophore. 2. Screen different solvents to improve solubility and mixing. Consider thermal annealing to improve film morphology. 3. Investigate the electrochemical properties of both the fluorophore and the phosphine oxide to assess the likelihood of electron transfer.
Phase separation or crystallization in thin films. 1. Incompatibility between the fluorophore and the phosphine oxide host. 2. Sub-optimal deposition conditions (e.g., solvent evaporation rate, substrate temperature).1. Select a phosphine oxide host with better chemical compatibility with the guest fluorophore. 2. Optimize the spin-coating or vacuum deposition parameters. Consider using a co-solvent system.
Unexpected shifts in the emission wavelength. 1. Solvatochromism (if in solution). 2. Formation of exciplexes between the fluorophore and the phosphine oxide. 3. Changes in the local dielectric environment.1. Characterize the emission in a range of solvents with varying polarities. 2. Perform detailed photophysical studies, including time-resolved fluorescence spectroscopy, to probe for excited-state interactions. 3. Correlate the emission wavelength with the concentration of the phosphine oxide.
Low device efficiency in OLEDs despite good fluorescence in solution. 1. Poor charge balance in the device. 2. Energy level mismatch between the phosphine oxide host and the fluorescent guest. 3. Triplet exciton quenching by the phosphine oxide.1. The phosphine oxide may have poor electron or hole transport properties. Introduce appropriate charge transport layers to improve charge balance. 2. Ensure the triplet energy of the host is higher than that of the guest to prevent reverse energy transfer.[5] 3. Select a phosphine oxide with a high triplet energy level.

Experimental Protocols

Protocol 1: Evaluating the Mitigation of ACQ in Solution

This protocol describes a general method to assess the effectiveness of a phosphine oxide, such as Tris(m-nitrophenyl)phosphine oxide, in preventing ACQ in a solution-based system.

Materials:

  • Fluorophore of interest

  • Tris(m-nitrophenyl)phosphine oxide (or other phosphine oxide)

  • High-purity solvent in which both the fluorophore and phosphine oxide are soluble (e.g., THF, Dichloromethane)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the fluorophore (e.g., 1 mM).

    • Prepare a stock solution of the phosphine oxide (e.g., 10 mM).

  • Concentration-Dependent Fluorescence of the Fluorophore:

    • Prepare a series of dilutions of the fluorophore stock solution to create solutions with varying concentrations (e.g., 1 µM to 100 µM).

    • Measure the fluorescence intensity of each solution.

    • Plot fluorescence intensity versus concentration. A deviation from linearity at higher concentrations is indicative of ACQ.

  • Evaluating the Effect of the Phosphine Oxide:

    • Prepare a series of solutions with a high, constant concentration of the fluorophore (a concentration at which ACQ is observed).

    • To each of these solutions, add increasing amounts of the phosphine oxide stock solution to achieve different molar ratios (e.g., 1:1, 1:5, 1:10 fluorophore:phosphine oxide).

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • Plot the fluorescence intensity of the fluorophore as a function of the phosphine oxide concentration.

    • An increase in fluorescence intensity upon the addition of the phosphine oxide suggests a reduction in ACQ.

Protocol 2: Fabrication and Characterization of a Doped Thin Film

This protocol outlines the preparation of a thin film of a fluorophore doped into a phosphine oxide host matrix to evaluate ACQ mitigation in the solid state.

Materials:

  • Fluorophore of interest

  • Tris(m-nitrophenyl)phosphine oxide (or other phosphine oxide host)

  • Solvent for spin-coating (e.g., chlorobenzene, toluene)

  • Substrates (e.g., quartz slides, silicon wafers)

  • Spin-coater

  • Photoluminescence Quantum Yield (PLQY) measurement system

Procedure:

  • Prepare Solutions for Spin-Coating:

    • Prepare a solution of the pure fluorophore.

    • Prepare a series of solutions containing the phosphine oxide host and the fluorophore at different doping concentrations (e.g., 1 wt%, 5 wt%, 10 wt% fluorophore in the phosphine oxide).

  • Thin Film Deposition:

    • Clean the substrates thoroughly.

    • Spin-coat the prepared solutions onto the substrates to form thin films.

    • Anneal the films if necessary to remove residual solvent and improve morphology.

  • Characterization:

    • Measure the PLQY of each film.

    • Measure the fluorescence emission spectra of the films.

  • Data Analysis:

    • Compare the PLQY of the pure fluorophore film with the doped films. An increase in PLQY in the doped films indicates that the phosphine oxide host is effectively mitigating ACQ.

    • Analyze the emission spectra for any shifts that might indicate intermolecular interactions.

Visualizations

ACQ_Mechanism cluster_0 Dilute Solution cluster_1 Concentrated Solution / Aggregate cluster_2 With Phosphine Oxide Molecule_S Fluorophore (Emissive) Molecule_A1 Fluorophore Molecule_A2 Fluorophore Aggregate Aggregate (Quenched) Molecule_A1->Aggregate π-π stacking Molecule_A2->Aggregate π-π stacking Molecule_PO1 Fluorophore PO Phosphine Oxide Molecule_PO1->PO Steric Hindrance Molecule_PO2 Fluorophore Molecule_PO2->PO Steric Hindrance

Caption: Mechanism of ACQ and its mitigation by phosphine oxides.

Troubleshooting_Workflow Start Persistent Quenching Observed Check_Conc Is Phosphine Oxide Concentration Sufficient? Start->Check_Conc Increase_Conc Increase Phosphine Oxide Concentration Check_Conc->Increase_Conc No Check_Miscibility Are Components Miscible? Check_Conc->Check_Miscibility Yes Increase_Conc->Check_Miscibility Change_Solvent Screen Solvents / Anneal Film Check_Miscibility->Change_Solvent No Check_Quenching_Mech Is Phosphine Oxide a Quencher? Check_Miscibility->Check_Quenching_Mech Yes Change_Solvent->Check_Quenching_Mech Electrochem_Analysis Perform Electrochemical Analysis Check_Quenching_Mech->Electrochem_Analysis Possible Success ACQ Mitigated Check_Quenching_Mech->Success Unlikely Electrochem_Analysis->Success

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Validation & Comparative

A Comparative Guide to the Electron Mobility of Tris(m-nitrophenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the performance of electron transport materials (ETMs) is paramount. These materials govern the efficiency of electron injection and transport from the cathode to the emissive layer, directly impacting device efficiency, brightness, and operational stability. This guide provides an in-depth analysis of Tris(m-nitrophenyl)phosphine oxide (TmNPO), a phosphine oxide-based ETM, detailing its electron mobility, the definitive method for its measurement, and a comparative analysis against other established ETMs.

Introduction to Tris(m-nitrophenyl)phosphine oxide (TmNPO) as an Electron Transport Material

Tris(m-nitrophenyl)phosphine oxide is a small molecule organic material characterized by a central phosphine oxide core (P=O) bonded to three m-nitrophenyl groups. The strong dipole of the P=O bond and the electron-withdrawing nature of the nitro (-NO₂) groups are key structural features. These characteristics are intended to facilitate the acceptance and transport of electrons, making TmNPO a candidate for the electron transport layer (ETL) in electronic devices. A high-performing ETL must possess several key attributes: high electron mobility, suitable energy level alignment with adjacent layers, and good thermal and morphological stability.[1][2] This guide focuses on electron mobility, a critical parameter that quantifies the ease with which electrons move through the material under an electric field.

Measuring Electron Mobility: The Time-of-Flight (ToF) Method

To quantitatively assess the performance of an ETM, its charge carrier mobility must be accurately measured. The Time-of-Flight (ToF) technique is a widely accepted and direct method for determining the drift mobility of charge carriers in organic semiconductors.[3][4] It measures the time taken for a sheet of photogenerated charge carriers to travel across a sample of known thickness under an applied electric field.

The ToF method is chosen over other techniques like Space-Charge Limited Current (SCLC) or Field-Effect Transistor (FET) measurements because it directly probes the bulk transport properties of the material, minimizing influences from contacts and interfaces that can affect other methods.[5][6] The experimental setup is designed to create a well-defined "packet" of charge carriers and track their transit, providing a clear and interpretable result.

The following protocol outlines the steps for measuring the electron mobility of a vacuum-deposited TmNPO film.

Step 1: Sample Preparation

  • Substrate Cleaning: Begin with an Indium Tin Oxide (ITO)-coated glass substrate. Clean it sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with high-purity nitrogen gas.

  • Organic Layer Deposition: Place the cleaned ITO substrate in a high-vacuum thermal evaporation chamber. Evaporate a thick film of TmNPO (typically 5-10 µm) onto the ITO. A thick film is crucial to ensure the transit time is long enough to be accurately measured and is distinguishable from the RC time constant of the measurement circuit.[4]

  • Top Electrode Deposition: Without breaking vacuum, deposit a semi-transparent top metal electrode (e.g., Aluminum or Silver) onto the TmNPO film. This completes the sandwich-style device structure (ITO/TmNPO/Al).

Step 2: Experimental Setup

  • Circuit Connection: Connect the sample into a simple series circuit with a DC voltage source and a load resistor (R). The voltage drop across the resistor is monitored by a high-speed oscilloscope. The ITO electrode is typically biased positively to measure electron mobility.

  • Optical Excitation: Position a pulsed nitrogen laser (e.g., λ = 337 nm) to illuminate the semi-transparent top electrode. The laser pulse width must be much shorter than the carrier transit time. The photon energy is chosen to be strongly absorbed by the TmNPO, ensuring that charge carriers are generated in a thin layer near the electrode.

Step 3: Data Acquisition and Analysis

  • Applying Bias: Apply a stable DC voltage (V) across the sample. This creates a uniform electric field (E = V/d, where d is the film thickness).

  • Photogeneration: Fire a single laser pulse. This generates electron-hole pairs near the top electrode. Under the applied field, electrons are driven across the bulk of the TmNPO film towards the positive ITO electrode.

  • Transient Photocurrent Measurement: The movement of this sheet of electrons induces a transient photocurrent in the external circuit. This current is recorded by the oscilloscope as a voltage versus time plot.

  • Determining Transit Time (tT): The photocurrent will remain relatively constant until the first carriers reach the counter-electrode, after which it will start to drop. The time at which this drop occurs is the transit time (tT). For dispersive (less-ordered) transport, which is common in amorphous organic films, the transit time is often determined from the intersection of the two slopes in a double logarithmic plot of the photocurrent transient.[4]

  • Calculating Mobility (µ): The electron mobility (µe) is calculated using the fundamental equation of drift:

    • µe = d / (tT * E) = d² / (tT * V)[3]

The measurement should be repeated at various applied voltages to investigate the electric field dependence of the mobility, a common characteristic of disordered organic materials.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Time-of-Flight experiment, from sample structure to final data analysis.

ToF_Workflow cluster_Sample Sample Structure cluster_Setup Experimental Setup cluster_Process Measurement & Analysis ITO ITO Substrate (+V) TmNPO TmNPO Film (Thickness d) Al Semi-transparent Al Electrode (Ground) Oscilloscope Oscilloscope Al->Oscilloscope Signal Out Laser Pulsed N2 Laser (λ=337nm) Laser->Al hv Voltage DC Voltage Source Voltage->ITO Photogeneration 1. Carrier Generation Drift 2. Electron Drift Photogeneration->Drift Signal 3. Transient Photocurrent Drift->Signal Analysis 4. Determine Transit Time (tT) Signal->Analysis Calculation 5. Calculate Mobility (µ = d² / (V*tT)) Analysis->Calculation

Caption: Workflow for Time-of-Flight electron mobility measurement.

Comparative Data Analysis

To contextualize the performance of TmNPO, its electron mobility is compared with that of other commonly used electron transport materials in OLED technology. The data presented below is compiled from literature and represents typical values measured under comparable electric fields.

MaterialAcronymElectron Mobility (µe) [cm²/Vs]Electric Field (E) [V/cm]
Tris(8-hydroxyquinolinato)aluminumAlq₃~10⁻⁶4 x 10⁵
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolineBCP~10⁻⁴ - 10⁻³> 5 x 10⁵
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzeneTPBi~10⁻⁵ - 10⁻⁴~ 5 x 10⁵
Tris(m-nitrophenyl)phosphine oxide TmNPO Dependent on specific measurementTypically 10⁵ - 10⁶
Structure-Property Relationships

The electron mobility of an organic material is intrinsically linked to its molecular structure and intermolecular packing in the solid state.

  • Electron-Withdrawing Groups: The nitro groups (-NO₂) on the phenyl rings of TmNPO are strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is energetically favorable for electron injection from a cathode.

  • Phosphine Oxide Core: The polar P=O group contributes to a large dipole moment and can influence molecular packing. However, the bulky, non-planar structure of the molecule can hinder close π-π stacking between adjacent molecules.

  • Hopping Transport: In amorphous organic films, charge transport occurs via a "hopping" mechanism, where electrons jump between localized states on adjacent molecules.[8] The efficiency of this process depends on both the distance between molecules and the energetic disorder of the hopping sites. A non-planar structure, like that of TmNPO, can lead to weaker electronic coupling between molecules compared to planar molecules that can stack more effectively, potentially resulting in lower mobility.

The following diagram illustrates this fundamental relationship.

Structure_Property cluster_Structure Molecular Structure cluster_SolidState Solid-State Properties cluster_Performance Transport Performance Core Central Core (e.g., P=O) Packing Intermolecular Packing (π-stacking) Core->Packing Groups Functional Groups (e.g., -NO₂) Disorder Energetic Disorder Groups->Disorder Lowers LUMO Shape Molecular Shape (Planarity) Shape->Packing Mobility Electron Mobility (µe) Packing->Mobility Affects Hopping Rate Disorder->Mobility Affects Hopping Rate

Caption: Influence of molecular structure on electron mobility.

Conclusion

Tris(m-nitrophenyl)phosphine oxide is a molecule designed with the requisite electronic features—namely, strong electron-withdrawing groups—for application as an electron transport material. While its structural properties suggest potential for this role, a comprehensive evaluation requires direct measurement of its electron mobility via standard techniques like Time-of-Flight. The protocol detailed herein provides a robust framework for such a measurement. A direct comparison with benchmark materials like Alq₃ and TPBi based on experimental data is essential to fully ascertain its position and potential within the landscape of organic electronic materials. Further research focusing on the direct measurement of TmNPO's transport properties would be a valuable contribution to the field.

References

  • Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023). Source not formally provided, but content describes the standard ToF method.

  • Electron Transport Materials for Organic Light-Emitting Diodes. (2007). Chemical Reviews, ACS Publications.[Link]

  • Time-of-flight mobility measurements in organic field-effect transistors. (2008). Journal of Applied Physics, AIP Publishing.[Link]

  • Charge Carrier Mobility Measurement in Organic Semiconductors. (n.d.). TSI Journals.[Link]

  • Transient Trap-Limited Field Dependence Charge Carrier Transport in Organic Semiconductors for Time of Flight Configuration. (2021). Journal of Optoelectronical Nanostructures.[Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). ACS Publications.[Link]

  • Common electron and hole-transport materials and a two-layer OLED. (2005). ResearchGate.[Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar.[Link]

  • Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide for enhanced mobility and restricted traps in photovoltaic interlayers. (2019). Journal of Materials Chemistry C, RSC Publishing.[Link]

Sources

Comparative study of "Tris(m-nitrophenyl)phosphine oxide" ligand effects in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Tris(m-nitrophenyl)phosphine oxide [


], focusing on its specific utility as an electronic probe in catalysis and a precursor in materials science.

Executive Summary

Tris(m-nitrophenyl)phosphine oxide is a highly electron-deficient tertiary phosphine oxide. Unlike its ubiquitous analog Triphenylphosphine oxide (TPPO) , which serves as a moderate Lewis base, the


 variant exhibits significantly attenuated nucleophilicity at the phosphoryl oxygen.

In catalytic applications, this molecule serves two critical functions:

  • Mechanistic Probe: It acts as a "low-basicity" standard to quantify the electronic demands of Lewis base-catalyzed reactions (e.g., Aza-Wittig, Allylation).

  • Synthetic Precursor: It is the parent compound for Tris(m-aminophenyl)phosphine oxide , a key monomer for high-performance, fire-resistant polyimides.

Chemical Profile & Electronic Properties

The catalytic behavior of


 is dictated by the strong electron-withdrawing nature of the nitro groups (

) in the meta position.
PropertyTris(m-nitrophenyl)phosphine OxideTriphenylphosphine Oxide (TPPO)HMPA
Hammett Constant (

)
+0.71 (Strongly Withdrawing)0.00 (Reference)N/A
Electronic Effect Reduces electron density at OxygenBaselineStrong Donor
Lewis Basicity Low ModerateHigh
Coordination Strength Weak (Labile)StrongVery Strong
Primary Utility Electronic Tuning / ProbeGeneral Ligand / CrystallizationStrong Activation
Electronic Modulation Mechanism

The nitro groups exert a powerful inductive (


) and mesomeric (

) withdrawal on the phenyl rings. Although the meta position limits direct resonance conjugation with the phosphorus center compared to para substitution, the cumulative inductive effect significantly lowers the energy of the HOMO (Lone Pair on Oxygen).

ElectronicEffect NO2 Nitro Group (-NO2) (Electron Withdrawing) Phenyl Phenyl Ring (Inductive Relay) NO2->Phenyl -I Effect Phosphorus Phosphorus (P) Phenyl->Phosphorus e- Withdrawal Oxygen Oxygen (O) (Attenuated Basicity) Phosphorus->Oxygen Reduced Back-Bonding

Figure 1: Electronic withdrawal pathway reducing the Lewis basicity of the phosphoryl oxygen.

Comparative Catalytic Performance

The most definitive data comparing


 to other oxides comes from Catalytic Aza-Wittig  cyclizations and Lewis Base Activation  studies.
Case Study A: Catalytic Aza-Wittig Reaction

In the synthesis of heterocycles (e.g., benzoxazoles) via isocyanate activation, the phosphine oxide acts as a nucleophilic catalyst. The reaction requires the oxide to attack the isocyanate carbon to form a transient iminophosphorane.

Reaction: Conversion of Isocyanates to Heterocycles Conditions: 160°C, 3 hours.

Catalyst Ligand (Oxide)Yield (%)Interpretation
Tris(m-nitrophenyl)AsO 85% Best Performer: As=O is weaker/more polarizable, facilitating turnover.
Et

PO
64%Good nucleophile, but difficult to regenerate/turn over.
Pyridine N-oxide 33%Moderate nucleophile, thermal instability issues.
Tris(m-nitrophenyl)PO 16% Poor Performer: The nitro groups reduce nucleophilicity, hindering the initial attack.
Ph

SO (Sulfoxide)
0%Insufficient nucleophilicity.

Insight: The low yield (16%) of the nitro-variant confirms that high nucleophilicity is the rate-determining requirement for this cycle. If a researcher observes high yields with


, the mechanism likely does not involve rate-limiting nucleophilic attack by the oxide.
Case Study B: Lewis Base Activation (Denmark-Type Systems)

In reactions where a Lewis base activates a weak Lewis acid (e.g., Allylation with Allyltrichlorosilane), the catalyst must bind to Silicon.

  • HMPA/TPPO: Bind strongly, activating the Si-Cl bond.

  • 
    :  Binds weakly.
    
  • Result: Typically results in <5% conversion or requires significantly higher temperatures.

  • Utility: Used to prove that background thermal reaction is negligible and that Lewis base coordination is essential.

Experimental Protocols
Protocol A: Synthesis of Tris(m-nitrophenyl)phosphine Oxide

Primary Reference: Modification of standard nitration procedures (e.g., Org. Synth. protocols for nitration).

Reagents:

  • Triphenylphosphine oxide (TPPO): 10.0 g (36 mmol)

  • Fuming Nitric Acid (

    
    , >90%): 15 mL
    
  • Concentrated Sulfuric Acid (

    
    ): 20 mL
    

Workflow:

  • Preparation: In a 250 mL round-bottom flask, dissolve TPPO in conc.

    
     at 0°C.
    
  • Nitration: Add fuming

    
     dropwise over 30 minutes, maintaining temperature below 5°C. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. (For complete trinitration, heating to 60°C for 1 hour may be required, monitored by TLC).

  • Quench: Pour the reaction mixture over 200 g of crushed ice. A yellow precipitate will form.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and saturated 
    
    
    
    to remove acid traces. Recrystallize from Ethanol/DMF.
  • Yield: Typically 70-85% as pale yellow crystals.

Protocol B: Catalytic Screening (General Aza-Wittig)

Based on Marsden et al. methodology.

  • Setup: Flame-dried Schlenk tube under Argon.

  • Loading: Add Substrate (e.g., 2-isocyanatobenzoate, 1.0 equiv) and Catalyst (

    
    , 5 mol%).
    
  • Solvent: Add anhydrous o-xylene (0.5 M concentration).

  • Reaction: Heat to reflux (approx. 140-160°C) for 3-16 hours.

  • Analysis: Aliquot removal for

    
     NMR or GC-MS.
    
  • Validation: Compare conversion against a TPPO control.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Aza-Wittig reaction and where the electron-deficient nature of the nitro-ligand inhibits the process.

AzaWittig Start Phosphine Oxide Catalyst (R3P=O) TS1 [2+2] Cycloaddition TS (Rate Determining Step) Start->TS1 Nucleophilic Attack Isocyanate Isocyanate Substrate (R-N=C=O) Isocyanate->TS1 Intermed Iminophosphorane (R3P=N-R) TS1->Intermed - CO2 Product Heterocycle Product Intermed->Product Intramolecular Cyclization Product->Start Regeneration (Slow for Oxides) Note CRITICAL FAILURE POINT: Nitro groups on R3P=O reduce nucleophilicity, making the Start -> TS1 step extremely slow. Note->TS1

Figure 2: Catalytic cycle showing the rate-limiting nucleophilic attack. The nitro-ligand fails at the first step due to low basicity.

References
  • Catalytic Aza-Wittig Cyclizations for Heteroaromatic Synthesis Marsden, S. P., et al.[1] (2008).[1][2][3] Journal of the American Chemical Society. Context: Establishes the yield comparison (16% vs 64%) for nitro-substituted vs. ethyl-substituted phosphine oxides.

  • Nitrated Triarylphosphine Oxides: Accessible Triarylphosphoryl Molecules Jean-Noël, G., et al. (2012).[4] RSC Advances. Context: Detailed synthesis and crystallographic data of the tris(m-nitrophenyl)phosphine oxide.

  • Lewis Base Catalysis in Organic Synthesis Denmark, S. E., & Beutner, G. L. (2008).[1][2][3] Angewandte Chemie International Edition. Context: Foundational text on the requirement for Lewis basicity in phosphine oxide catalysis.

  • Enhanced Lewis Basicity of Stibine Oxides Sutton, A. D., et al. (2015).[4][5] Organometallics. Context: Comparative study of P, As, and Sb oxides, using electron-deficient variants to probe binding limits. [5]

Sources

Safety Operating Guide

Tris(m-nitrophenyl)phosphine oxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal of Tris(m-nitrophenyl)phosphine oxide (CAS 31638-89-8)[1][2]

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Tris(m-nitrophenyl)phosphine oxide is a nitro-aromatic organophosphorus compound . Unlike simple salts, it cannot be neutralized or sewered.

  • Do NOT dispose of via sink/drain.

  • Do NOT mix with strong reducing agents (hydrides, alkali metals) due to the nitro-functionality.

  • MANDATORY: All waste must be routed to a high-temperature chemical incinerator equipped with a two-stage scrubber (to handle NOₓ and P₂O₅ emissions).

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the causality behind the protocols. This section bridges the gap between the Safety Data Sheet (SDS) and practical laboratory reality.

The "Why" Behind the Protocol
  • The Nitro Groups (-NO₂): The presence of three nitro groups on the aromatic rings introduces a significant nitrogen load. Upon thermal decomposition, these release Nitrogen Oxides (NOₓ) . Standard incinerators without proper scrubbing will release these toxic gases into the atmosphere.

  • The Phosphine Oxide Core (P=O): The central phosphorus atom is already in a high oxidation state. However, during incineration, it mineralizes into Phosphorus Pentoxide (P₂O₅) . P₂O₅ is extremely hygroscopic and forms corrosive phosphoric acid upon contact with moisture in the flue gas or scrubber water.

  • Thermal Stability: Phosphine oxides are generally thermally stable solids (MP ~235°C). This stability means "mild" oxidation methods (like bleach treatment) are ineffective. Complete destruction requires high-temperature oxidation (>1000°C).

Chemical Specifications Table
PropertyDataOperational Implication
Chemical Name Tris(3-nitrophenyl)phosphine oxideUse exact name for waste labeling.
CAS Number 31638-89-8Required for waste manifest profiling.
Formula C₁₈H₁₂N₃O₇PHigh N/P content requires scrubber.
Physical State Solid (Powder/Crystals)Dust control measures required.
Melting Point 235 °CStable solid; requires high T for destruction.
Hazards Irritant, Aquatic Toxicity (Chronic)Double containment to prevent leaching.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf stock, spilled solids, or synthesis byproducts.

  • Containment:

    • Transfer the solid into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

    • Expert Tip: Do not use paper bags. The nitro-aromatic nature suggests avoiding contact with easily oxidizable organic materials (paper/cardboard) during long-term storage.

  • Secondary Containment:

    • Place the sealed bag inside a high-density polyethylene (HDPE) wide-mouth jar or a secondary bag.

    • Seal with tamper-evident tape.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "Tris(m-nitrophenyl)phosphine oxide, 95%+"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Storage:

    • Store in the "Solid Organic Waste" satellite accumulation area.

    • Segregation: Keep separate from strong reducing agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride) to prevent potential energetic reactions with the nitro groups.

Scenario B: Disposal of Solution Waste

Applicable for: Reaction mixtures (HPLC waste, mother liquors).

  • Solvent Compatibility Check:

    • Identify the carrier solvent (e.g., Dichloromethane, THF, Acetonitrile).

    • Critical Decision: If the solvent is halogenated (DCM, Chloroform), the waste must go into the "Halogenated Waste" stream. If non-halogenated (THF, Acetone), use the "Non-Halogenated" stream.

  • Precipitation (Optional but Recommended):

    • If the concentration is high (>100 mM), consider concentrating the solution via rotary evaporation to recover the solvent and dispose of the residue as Solid Waste (Scenario A). This reduces the volume of expensive liquid waste incineration.

  • Liquid Waste Container:

    • Pour into the appropriate HDPE carboy (safety cap required).

    • Do not overfill (leave 10% headspace).

  • Labeling:

    • List all solvents and the solute.

    • Example: "90% Dichloromethane, 5% Methanol, 5% Tris(m-nitrophenyl)phosphine oxide."

Part 4: Waste Stream Decision Logic

The following diagram illustrates the decision-making process for categorizing the waste to ensure regulatory compliance and safety.

DisposalFlow Start Waste Generation: Tris(m-nitrophenyl)phosphine oxide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Solution Waste StateCheck->Liquid Dissolved Bagging Double Bag (Polyethylene) + Secondary Container Solid->Bagging LabelSolid Label: Toxic/Irritant CAS: 31638-89-8 Bagging->LabelSolid Incinerator High-Temp Incineration (w/ Scrubber for NOx/POx) LabelSolid->Incinerator SolventCheck Check Carrier Solvent Liquid->SolventCheck Halo Halogenated Stream (e.g., DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (e.g., THF, MeOH) SolventCheck->NonHalo No Halogens Halo->Incinerator NonHalo->Incinerator

Figure 1: Decision tree for the proper segregation and disposal of Tris(m-nitrophenyl)phosphine oxide waste.

Part 5: Regulatory & Safety Compliance

Personal Protective Equipment (PPE)
  • Respiratory: If handling solid powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of nitro-aromatic dust.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. Double glove if handling solutions in penetrating solvents like DCM.

  • Eyes: Chemical splash goggles.

US EPA / RCRA Classification

While Tris(m-nitrophenyl)phosphine oxide is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator.

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its pure stable form.

  • Best Practice: Due to the aquatic toxicity associated with nitro-aromatics and triphenylphosphine derivatives, classify as Hazardous Chemical Waste for destruction. Do not landfill.[3]

References

  • National Institutes of Health (NIH) - GSRS. (n.d.). Tris(m-nitrophenyl)phosphine oxide Substance Record. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] Tris(m-nitrophenyl)phosphine oxide HPLC Application. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: Tris(m-nitrophenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

As researchers, we often treat phosphine oxides as benign byproducts of Wittig reactions. However, Tris(m-nitrophenyl)phosphine oxide presents a distinct "dual-hazard" profile that demands elevated vigilance compared to its unsubstituted cousin, Triphenylphosphine oxide (TPPO).

  • The Nitro-Group Multiplier: The presence of three nitro (-NO₂) groups on the aromatic rings significantly alters the safety landscape. While the phosphoryl group (P=O) confers thermodynamic stability, the nitro groups introduce energetic potential and increased cytotoxicity .

  • Physical Hazard: Like many polynitro-aromatics, this compound should be treated as potentially shock-sensitive when dry and impure, though it is generally stable under standard conditions. It poses a severe risk of generating toxic nitrogen oxides (NOx) and phosphorus oxides (POx) during thermal decomposition.

  • Biological Hazard: It is a potent respiratory and mucosal irritant. Due to the nitro-aromatic moiety, it must be handled as a potential mutagen and skin sensitizer until specific toxicological data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed for high-certainty protection against fine particulate exposure and dermal absorption.

PPE Selection Decision Tree

PPE_Decision_Tree Start Task Assessment Quantity Quantity / State? Start->Quantity Small_Solid < 1g (Solid/Powder) Quantity->Small_Solid Large_Solid > 1g or Fine Dust Quantity->Large_Solid Solution Dissolved in Solvent Quantity->Solution Level_A Standard PPE: Nitrile Gloves (0.11mm) Lab Coat Safety Glasses Fume Hood Small_Solid->Level_A Low Dust Risk Level_B Elevated PPE: Double Nitrile or NBR N95 Respirator (if outside hood) Face Shield + Goggles Large_Solid->Level_B Inhalation Risk Level_C Solvent Specific: Check Solvent Breakthrough (e.g., Laminate for DCM) Splash Goggles Solution->Level_C Absorption Risk

Figure 1: PPE Selection Logic based on operational scale and physical state.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double-gloving recommended. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged handling.Nitro-aromatics can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time by >4 hours.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Add Face Shield if handling >5g of powder.Fine powders behave like fluids. Safety glasses leave gaps for airborne dust to enter the ocular mucosa.
Respiratory Fume Hood (Primary). N95/P100 (Secondary) if hood work is impossible.The primary vector is inhalation of dust. Engineering controls (hood) are superior to respirators.
Body Cotton/Poly Lab Coat (Buttoned).Synthetic apron for large scale.Avoid synthetic fleece which generates static electricity—a critical risk with potentially energetic nitro powders.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize static generation and aerosolization.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Nitro-compounds can be static-accumulators, leading to "jumping" powder.

  • The "Tunnel" Technique: Perform all weighing inside a certified chemical fume hood. Do not remove the stock container from the hood.

  • Damp Wiping: Place a damp paper towel (solvent-wet if compatible, or water) around the balance perimeter to capture stray particles immediately.

  • Transfer: Dissolve the solid immediately after weighing if the reaction allows. Handling the compound in solution is significantly safer than in solid form.

Protocol B: Reaction Setup & Heating

Objective: Prevent thermal runaway.

  • Thermal Limit: Do not heat above 180°C without Differential Scanning Calorimetry (DSC) data. Polynitro compounds have decomposition onset temperatures that can be surprisingly low.

  • Atmosphere: While the oxide is stable to air, run reactions under Nitrogen or Argon to prevent moisture absorption, which can cause clumping and unpredictable reaction rates.

  • Solvent Choice: Avoid drying the compound to absolute dryness in the presence of strong oxidizers or reducers.

Part 4: Emergency Response & Disposal[1]

Spill Cleanup Workflow (Dry Solid)

Spill_Response Spill Spill Detected Evac Evacuate & Ventilate (15 mins) Spill->Evac PPE_Up Don PPE: Double Gloves, Goggles, N95 (if dust visible) Evac->PPE_Up Cover Cover with Wet Paper Towels (Prevents Dust) PPE_Up->Cover Scoop Scoop into Waste Jar Cover->Scoop Wipe Wipe Area with Acetone/Ethanol Scoop->Wipe Dispose Label: Hazardous (P/N Organic) Wipe->Dispose

Figure 2: Step-by-step spill remediation to prevent aerosolization.[1]

Waste Disposal[1][3][4][5][6]
  • Classification: Hazardous Chemical Waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong reducing agents in the waste stream.

  • Labeling: Must be clearly labeled "Contains Organic Phosphine Oxide / Nitro-Aromatic."

  • Method: High-temperature incineration is the only acceptable disposal method to ensure destruction of the nitro groups and capture of phosphorus oxides.

References

  • SIELC Technologies. (2018). Tris(m-nitrophenyl)phosphine oxide Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Triphenylphosphine oxide (Analogous Hazard Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.